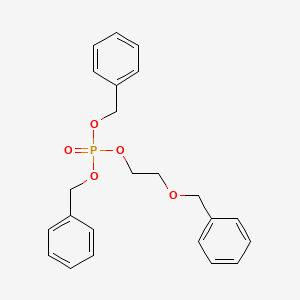

Dibenzyl (2-(benzyloxy)ethyl) phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl 2-phenylmethoxyethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25O5P/c24-29(27-19-22-12-6-2-7-13-22,28-20-23-14-8-3-9-15-23)26-17-16-25-18-21-10-4-1-5-11-21/h1-15H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYUZXLSRDKQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dibenzyl 2 Benzyloxy Ethyl Phosphate

Phosphorylation Strategies for the Preparation of Dibenzyl (2-(benzyloxy)ethyl) Phosphate (B84403)

The core of synthesizing dibenzyl (2-(benzyloxy)ethyl) phosphate lies in the formation of the phosphate ester bond. This can be achieved through several approaches, primarily categorized as direct phosphorylation or sequential protocols.

Direct Phosphorylation Approaches

Direct phosphorylation involves the reaction of the alcohol, 2-(benzyloxy)ethanol (B1666784), with a pre-formed dibenzyl phosphorylating agent. This method is often favored for its straightforwardness, though the stability and reactivity of the phosphorylating agent are critical factors.

One of the most common reagents for this purpose is dibenzyl phosphorochloridate ((BnO)₂P(O)Cl). This reagent can be synthesized by the oxidative halogenation of dibenzyl phosphite (B83602) with chlorine or N-chlorosuccinimide, or through the reaction of dibenzyl hydrogen phosphate with phosphorus pentachloride. chemicalbook.com Due to its reactivity, it is often prepared immediately before use. chemicalbook.com The reaction with 2-(benzyloxy)ethanol would typically be carried out in an inert solvent in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Another effective phosphorylating agent is dibenzyl N,N-diethylphosphoramidite . acs.orgsigmaaldrich.com This P(III) reagent reacts with alcohols in the presence of an activator, such as tetrazole, to form a phosphite triester intermediate. nih.gov Subsequent oxidation, often with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide, yields the desired phosphate triester. This phosphoramidite (B1245037) approach is widely used in oligonucleotide synthesis due to its high efficiency and the relatively stable nature of the phosphoramidite reagent compared to phosphorochloridates. entegris.comtwistbioscience.com

A potential synthetic route using dibenzyl phosphorochloridate is outlined below:

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Ref. |

| 2-(Benzyloxy)ethanol | Dibenzyl phosphorochloridate | Pyridine/Dichloromethane | Dibenzyl (2-(benzyloxy)ethyl) phosphate | chemicalbook.com |

Sequential Phosphorylation and Alkylation Protocols

An alternative to direct phosphorylation with a dibenzylated reagent is a sequential approach. This typically involves an initial phosphorylation of 2-(benzyloxy)ethanol with a simple phosphorylating agent like phosphorus oxychloride (POCl₃), followed by the introduction of the benzyl (B1604629) groups.

In the first step, 2-(benzyloxy)ethanol can be reacted with phosphorus oxychloride, often in the presence of a base like triethylamine, to form an intermediate dichlorophosphate. This highly reactive intermediate can then be reacted with benzyl alcohol to introduce the two benzyl ester groups. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired trisubstituted phosphate and minimize the formation of byproducts. enamine.netmasterorganicchemistry.com

A generalized scheme for this sequential approach is as follows:

Phosphorylation of the alcohol : 2-(Benzyloxy)ethanol + POCl₃ → (2-(Benzyloxy)ethyl) phosphorodichloridate

Alkylation with benzyl alcohol : (2-(Benzyloxy)ethyl) phosphorodichloridate + 2 Benzyl Alcohol → Dibenzyl (2-(benzyloxy)ethyl) phosphate

This method offers flexibility but can be more complex to execute due to the multiple reactive sites and the potential for side reactions.

Evaluation of Protecting Group Strategies in the Synthesis of the Chemical Compound

Benzyl Protecting Group Introduction and Removal Chemistry

Benzyl groups are widely used as protecting groups for phosphates due to their relative stability to a range of reaction conditions and their susceptibility to removal by catalytic hydrogenolysis. entegris.com This method involves treating the benzyl-protected phosphate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon), which cleaves the benzyl-oxygen bond to release the free phosphate and toluene (B28343) as a byproduct. This deprotection is generally clean and efficient.

The introduction of benzyl groups, as discussed in the phosphorylation strategies, typically occurs through the use of benzyl alcohol in reactions with phosphorus halides or through the use of pre-formed dibenzyl phosphorylating agents. chemicalbook.comacs.org

Table of Benzyl Group Deprotection Conditions

| Protected Substrate | Reagents | Catalyst | Product |

| Dibenzyl phosphate derivative | H₂ | Pd/C | Free phosphate |

Alternative Protecting Groups and Their Efficacy

Comparison of Common Phosphate Protecting Groups

| Protecting Group | Introduction Method | Removal Conditions | Key Advantages |

| Benzyl (Bn) | Reaction with benzyl alcohol or use of benzyl-containing phosphorylating agents | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to many conditions, clean removal |

| Methyl (Me) | Use of methyl-containing phosphorylating agents | Strong nucleophiles (e.g., thiophenol) | Small size, simple NMR spectra |

| 2-Cyanoethyl (CE) | Use of cyanoethyl-containing phosphoramidites | Mild base (e.g., ammonia) | Widely used in automated DNA/RNA synthesis |

| tert-Butyl (tBu) | Reaction with di-tert-butyl phosphoramidites | Acid (e.g., trifluoroacetic acid) | Stable to base, useful in orthogonal schemes |

The use of these alternative groups would lead to different final products, but the principles of their application highlight the modularity of phosphate synthesis. For the synthesis of the specifically named "Dibenzyl (2-(benzyloxy)ethyl) phosphate," the use of benzyl protection is, by definition, required.

Catalytic Systems in the Synthesis of Dibenzyl (2-(benzyloxy)ethyl) Phosphate

The development of catalytic methods for phosphorylation is an area of active research, aiming to improve reaction efficiency, reduce waste, and enhance selectivity. While many traditional phosphorylation reactions rely on stoichiometric reagents, several catalytic systems have been developed that could be applicable to the synthesis of the target compound.

For instance, a recently developed system utilizes phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor with a tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) catalyst for the direct phosphorylation of a wide range of alcohols. nih.gov This method is noted for its high functional group tolerance and chemoselectivity. nih.gov While not specifically demonstrated for the synthesis of a dibenzyl phosphate triester, the principles could potentially be adapted.

In the context of the phosphoramidite approach, the activator (e.g., tetrazole) can be considered a catalyst, as it is regenerated during the reaction cycle. nih.gov Research into more efficient activators and catalysts for the phosphoramidite coupling reaction is ongoing and could lead to improved methods for synthesizing compounds like dibenzyl (2-(benzyloxy)ethyl) phosphate.

The use of base catalysis in the transesterification of phosphate esters is another emerging area. nih.gov Such systems could potentially be used to synthesize the target molecule from a more readily available phosphate triester by exchanging other alkyl groups with 2-(benzyloxy)ethanol and benzyl alcohol, although this would likely be a more complex route.

Role of Lewis Acid Catalysts

Lewis acid catalysis plays a significant role in accelerating the phosphorylation of alcohols by activating the phosphorus center towards nucleophilic attack. rsc.orgreed.edu Lewis acids coordinate to an oxygen atom on the phosphorylating agent, increasing the electrophilicity of the phosphorus atom and facilitating the departure of the leaving group. reed.edu This activation lowers the free energy of the transition state, thereby increasing the reaction rate. reed.edu

A variety of Lewis acids have been proven effective in catalyzing phosphorylation reactions. For instance, titanium(IV) alkoxides are particularly effective. In one study, Titanium(IV) tert-butoxide (Ti(OtBu)4) was identified as a highly efficient catalyst for the phosphorylation of both primary and secondary alcohols using tetrabenzylpyrophosphate as the phosphorylating agent, achieving isolated yields between 50% and 97%. researchgate.net Other Lewis acids such as titanium tetrachloride (TiCl4) and copper(II) triflate (Cu(OTf)2) have also been utilized with phosphoryl chlorides or N-phosphoryl oxazolidinones. researchgate.net A proposed mechanism involves the Lewis acid activating the alcohol, which then undergoes nucleophilic substitution with a dialkyl H-phosphonate. rsc.org

The choice of Lewis acid can be tailored to the specific substrates and desired reaction conditions, making it a versatile tool in the synthesis of complex phosphate esters.

Table 1: Examples of Lewis Acid Catalysts in Phosphorylation of Alcohols

| Catalyst | Phosphorylating Agent | Substrate | Yield | Reference |

|---|---|---|---|---|

| Ti(OtBu)4 | Tetrabenzylpyrophosphate | Primary & Secondary Alcohols | 50-97% | researchgate.net |

| Al(OTf)3 | Dialkyl H-phosphonates | Alcohols | Good to Excellent | rsc.orgrsc.org |

| TiCl4 | Phosphoryl chlorides | Alcohols | - | researchgate.net |

Application of Organocatalysis

Organocatalysis has emerged as a powerful strategy in phosphate ester synthesis, offering a metal-free alternative that often provides high levels of selectivity under mild conditions. These catalysts operate through various activation modes, including nucleophilic catalysis and Brønsted acid/base catalysis.

In nucleophilic catalysis, a catalyst such as 4-(dimethylamino)pyridine (DMAP) or N-methylimidazole attacks the electrophilic phosphorus center to form a highly reactive phosphonium (B103445) intermediate. researchgate.net This intermediate is then readily attacked by the alcohol nucleophile to furnish the desired phosphate ester and regenerate the catalyst.

Chiral organocatalysts, such as cinchona alkaloids (quinine and quinidine) and their derivatives, have been successfully employed in the asymmetric synthesis of chiral phosphonates. unl.pt These catalysts can facilitate enantioselective protonation or engage in hydrogen bonding to create a rigid transition state, thereby controlling the stereochemical outcome of the reaction. unl.pt While Dibenzyl (2-(benzyloxy)ethyl) phosphate is not inherently chiral, the principles of organocatalysis are directly applicable, especially when chiral precursors are used or when high selectivity is required in complex molecular settings. Thiourea-based catalysts have also been shown to activate both the nucleophilic phosphite and the electrophile through hydrogen bonding interactions. unl.pt

Heterogeneous Catalysis Approaches

Heterogeneous catalysis offers significant practical advantages for the synthesis of phosphate esters, including simplified catalyst separation, potential for catalyst recycling, and suitability for continuous flow processes. wikipedia.org In this approach, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org The reaction cycle involves the adsorption of reactants onto the catalyst surface, the surface-catalyzed reaction, and subsequent desorption of the product. wikipedia.org

A range of materials have been investigated as heterogeneous catalysts for phosphorylation. These include metal phosphates, metal oxides, and phosphorus-modified materials. fau.eumdpi.com For example, porous magnesium aluminum phosphate (MALPO) has been shown to be an efficient solid base catalyst in other condensation reactions, highlighting the potential of mixed-metal phosphates in organic synthesis. mdpi.com The integration of phosphorus into catalyst structures can modify the electronic properties and surface acidity of the material, which in turn influences its catalytic activity, selectivity, and stability. fau.eu These catalysts can enhance reaction rates and provide improved performance and longevity, making them attractive for large-scale industrial applications. fau.eu

Optimization of Reaction Conditions and Yields

The efficiency and outcome of the synthesis of Dibenzyl (2-(benzyloxy)ethyl) phosphate are critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and pressure, as well as stereochemical and regiochemical control.

Solvent Effects on Synthetic Efficiency

The solvent in which a phosphorylation reaction is conducted can profoundly influence its rate and mechanism. nih.gov Solvents affect the stability of the ground state (reactants) and the transition state differently, thereby altering the activation energy of the reaction. nih.govresearchgate.net

The polarity, proticity, and hydrogen-bonding capacity of the solvent are crucial factors. For instance, some phosphorylation reactions are observed to be slower in non-polar solvents due to increased activation enthalpies. nih.gov Conversely, significant rate enhancements have been observed when moving from water to less polar alcohol solvents like tert-butyl alcohol. nih.gov This effect is often attributed to the reduced capacity for hydrogen bonding by the alcohol solvent compared to water, which can destabilize the ground state of the nucleophile more than the transition state, leading to a lower activation barrier. nih.gov In enzymatic systems, organic solvents like dimethyl sulfoxide (B87167) (Me2SO) can influence reaction outcomes by decreasing water activity and stabilizing specific intermediates. nih.gov The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis for both yield and reaction time.

Table 2: Influence of Solvent Properties on Phosphorylation Reactions

| Solvent Property | General Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Polarity | Varies; often faster in polar solvents | Stabilization of charged transition states and intermediates. | nih.govresearchgate.net |

| Proticity / H-Bonding | Can decrease rate | Strong solvation of the nucleophile (e.g., in water) can increase the activation energy. | nih.gov |

| Aprotic Polar | Often increases rate | Solvates cations while leaving the nucleophile relatively "bare" and more reactive. | nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or where the volume of the transition state differs significantly from the reactants. High-pressure conditions, sometimes combined with high temperatures, have been used to induce chemical reactivity between elements like phosphorus and nitrogen to form phosphorus nitrides at pressures of 9.1 GPa and temperatures of 2000–2500 K. acs.orgnih.gov While such extreme conditions are not typically required for standard esterification, the principles of using pressure to influence reaction equilibria and kinetics are relevant for process optimization, similar to its application in large-scale industrial processes like the Haber-Bosch synthesis of ammonia (B1221849). wikipedia.org

Regioselectivity and Stereoselectivity Considerations

While the synthesis of Dibenzyl (2-(benzyloxy)ethyl) phosphate from 2-(benzyloxy)ethanol involves a single hydroxyl group and thus no regioselectivity issues, these considerations are paramount when working with more complex polyol substrates, such as diols or carbohydrates.

Regioselectivity refers to the preferential reaction at one functional group over another. The selective phosphorylation of one hydroxyl group in an unsymmetrical diol is a common synthetic challenge. This can be achieved through the use of protecting groups or, more elegantly, through catalyst control. For example, bifunctional catalyst systems have been developed for the regioselective lactonization of unsymmetrical 1,4-diols, a process analogous to selective phosphorylation. rsc.orgnih.gov Similarly, catalyst-controlled desymmetrization of meso-diols via phosphorylation can yield a single regio- and enantiomer. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. In phosphorylation, this is relevant when creating a new chiral phosphorus center or when reacting with a chiral alcohol. The stereochemical outcome can be influenced by stereoelectronic effects, where the orbital alignment of the reactants in the transition state dictates the reaction pathway. dtic.mil The choice of phosphorylating agent and the presence of specific protecting groups on a substrate can direct the stereochemistry of the reaction, as demonstrated in the highly β-selective phosphorylation of certain mannopyranosyl lactols. acs.org

Chemical Reactivity and Transformation Pathways of Dibenzyl 2 Benzyloxy Ethyl Phosphate

Hydrolytic Stability and Degradation Pathways

The hydrolysis of phosphate (B84403) triesters like Dibenzyl (2-(benzyloxy)ethyl) phosphate can be catalyzed by acids, bases, or enzyme mimics. The reaction generally involves the cleavage of either a phosphorus-oxygen (P-O) or a carbon-oxygen (C-O) bond.

Under acidic conditions, the hydrolysis of phosphate triesters can proceed through different mechanisms. Generally, acid catalysis facilitates the cleavage of the ester bond. For triesters, this can involve protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

Research on other phosphate esters indicates that the mechanism can shift between P-O and C-O bond cleavage depending on the structure of the ester and the reaction conditions. For Dibenzyl (2-(benzyloxy)ethyl) phosphate, acid-catalyzed hydrolysis would likely lead to the formation of dibenzyl phosphate and 2-(benzyloxy)ethanol (B1666784), or benzyl (B1604629) alcohol and benzyl (2-(benzyloxy)ethyl) phosphate, depending on which ester group is cleaved. The stability of the resulting carbocation can influence the pathway; for instance, the benzyl group can stabilize a positive charge, potentially favoring C-O cleavage under certain conditions.

Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of Dibenzyl (2-(benzyloxy)ethyl) Phosphate

| Cleavage Pathway | Initial Products |

| P-O Cleavage | Dibenzyl phosphate and 2-(benzyloxy)ethanol |

| C-O Cleavage | Benzyl alcohol and Benzyl (2-(benzyloxy)ethyl) phosphate |

Base-catalyzed hydrolysis of phosphate triesters typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. pearson.com This leads to the formation of a pentacoordinate intermediate, which then breaks down to give the hydrolysis products. This pathway generally results in the cleavage of the P-O bond.

For Dibenzyl (2-(benzyloxy)ethyl) phosphate, base-mediated hydrolysis is expected to yield dibenzyl phosphate and 2-(benzyloxy)ethanol. The rate of hydrolysis is dependent on the concentration of the hydroxide ion. Organophosphates are generally more susceptible to alkaline hydrolysis than to neutral or acidic hydrolysis. ijsr.net

Table 2: Expected Kinetic Parameters for Base-Mediated Hydrolysis

| Parameter | Expected Trend | Rationale |

| Rate Constant (k) | Increases with pH | Higher concentration of nucleophilic OH⁻ ions. |

| Reaction Order | First-order in ester and first-order in base | Typical for SN2-like attack at phosphorus. |

This table is illustrative and based on the known behavior of other phosphate triesters in basic media.

The hydrolysis of phosphate esters can be significantly accelerated by metal ion catalysts, which can function as enzyme mimics. libretexts.org Metal ions can coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water or a metal-bound hydroxide.

Complexes of copper, zinc, and other transition metals have been shown to be effective in promoting the hydrolysis of phosphate esters. rsc.org In the case of Dibenzyl (2-(benzyloxy)ethyl) phosphate, the use of such catalysts could provide a milder method for hydrolysis compared to strongly acidic or basic conditions. The catalytic efficiency would depend on the specific metal ion and ligand system employed.

Transesterification Reactions Involving the Chemical Compound

Transesterification is a key reaction for modifying the structure of phosphate esters, involving the exchange of an alcohol moiety.

Intermolecular transesterification of Dibenzyl (2-(benzyloxy)ethyl) phosphate would involve its reaction with another alcohol in the presence of a catalyst, typically a base or a metal complex. google.comgoogleapis.com This reaction would lead to the substitution of one or more of the original alkoxy groups with the new alcohol.

For example, reaction with ethanol (B145695) could potentially yield ethyl dibenzyl phosphate, diethyl benzyl phosphate, or triethyl phosphate, along with the release of benzyl alcohol and/or 2-(benzyloxy)ethanol. The product distribution would depend on the reaction stoichiometry and conditions.

Table 3: Potential Products of Transesterification with Ethanol

| Reactant Alcohol | Potential Phosphate Ester Products |

| Ethanol | Ethyl dibenzyl phosphate, Diethyl benzyl phosphate |

This table illustrates potential outcomes of a transesterification reaction. The actual product distribution would need to be determined experimentally.

The structure of Dibenzyl (2-(benzyloxy)ethyl) phosphate contains a 2-(benzyloxy)ethyl group, which could potentially participate in intramolecular reactions. While direct intramolecular cyclization involving the ether oxygen is not a commonly reported pathway for simple phosphate triesters under typical conditions, related structures can undergo cyclization. For instance, neighboring hydroxyl groups can lead to the formation of cyclic phosphate esters.

In the case of Dibenzyl (2-(benzyloxy)ethyl) phosphate, any reaction that could convert the ether to a hydroxyl group would create a precursor for intramolecular cyclization. However, under standard conditions, intramolecular cyclization is less likely compared to intermolecular reactions. More complex phosphate esters with appropriately positioned functional groups are known to undergo intramolecular catalysis and cyclization. rsc.org

Cleavage of Benzyl Protecting Groups

The removal of the benzyl groups from the phosphate triester is a critical transformation, unmasking the phosphate group for further reactions or to yield the final deprotected product. This deprotection can be achieved through several methods, with hydrogenolysis being the most common.

Hydrogenolysis is a widely employed method for the cleavage of benzyl ethers and esters due to its mild and often high-yielding nature. The reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

The generally accepted mechanism for the hydrogenolytic debenzylation of a dibenzyl phosphate involves the following steps:

Adsorption: The dibenzyl phosphate molecule adsorbs onto the surface of the palladium catalyst.

Oxidative Addition: The palladium metal inserts into the benzylic C-O bond of the phosphate ester.

Hydrogenolysis: The adsorbed hydrogen atoms on the catalyst surface react with the activated benzyl group, leading to the formation of toluene (B28343) and a phosphodiester intermediate.

Repeat: The process is repeated for the second benzyl group to yield the fully deprotected phosphate.

The efficiency of this process can be influenced by factors such as the choice of solvent, catalyst loading, hydrogen pressure, and the presence of any catalyst poisons. Protic solvents like ethanol or acetic acid are often used, as they can facilitate the protonation of the leaving group.

| Catalyst | Reagents | Typical Conditions | Outcome |

| Palladium on Carbon (Pd/C) | H₂ gas | 1 atm to 50 psi, Room Temperature | Cleavage of benzyl groups to yield the corresponding phosphoric acid and toluene. |

| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ gas | Often more effective for substrates prone to catalyst poisoning. | Efficient debenzylation. |

This table presents common conditions for hydrogenolytic deprotection of benzyl phosphates and is for illustrative purposes.

While hydrogenolysis is prevalent, certain functional groups within a molecule may not be compatible with catalytic hydrogenation (e.g., alkenes, alkynes). In such cases, alternative chemical methods for benzyl group cleavage are employed.

Lewis Acids: Strong Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl bromide (TMSBr) can effectively cleave benzyl ethers and esters. The reaction proceeds via coordination of the Lewis acid to the ether or ester oxygen, followed by nucleophilic attack of the halide on the benzylic carbon.

Transfer Hydrogenolysis: In this variation of hydrogenolysis, a hydrogen donor molecule is used in place of hydrogen gas. Common hydrogen donors include cyclohexene, cyclohexadiene, and ammonium (B1175870) formate. This method can sometimes offer improved selectivity.

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) (Birch reduction) can cleave benzyl ethers, although this method is often less selective and can affect other functional groups.

| Method | Reagents | Key Features |

| Lewis Acid Cleavage | TMSI, TMSBr, BBr₃ | Non-hydrogenolytic, useful for complex molecules with reducible functional groups. |

| Transfer Hydrogenolysis | Pd/C, Ammonium Formate | Avoids the use of gaseous hydrogen, can be milder. |

This table summarizes alternative deprotection methods for benzyl groups.

Reactivity as a Phosphorylating Agent

Dibenzyl (2-(benzyloxy)ethyl) phosphate can act as a phosphorylating agent, transferring the (2-(benzyloxy)ethyl) phosphate group to a nucleophile. This reactivity is typically unmasked after partial debenzylation to generate a more reactive phosphorylating species.

Dibenzyl phosphate derivatives are precursors to potent phosphorylating agents. For instance, conversion to a phosphochloridate or activation with a coupling agent allows for the phosphorylation of alcohols and phenols. A common strategy involves the in-situ generation of a more reactive species. For example, dibenzyl phosphite (B83602) can be used to phosphorylate alcohols in the presence of an oxidizing agent like bromine and a base.

A general representation of the phosphorylation of an alcohol (R-OH) using an activated dibenzyl phosphate derivative can be depicted as: (BnO)₂P(O)X + R-OH → (BnO)₂P(O)OR + HX Where X is a suitable leaving group.

The resulting triester can then be deprotected via hydrogenolysis to yield the desired phosphate monoester. Lewis acids can also catalyze the phosphorylation of alcohols with phosphate esters.

The phosphorylation of amines (aminophosphorylation) to form phosphoramidates is a crucial reaction in bioorganic chemistry. While direct reaction of a stable phosphate triester like Dibenzyl (2-(benzyloxy)ethyl) phosphate with an amine is generally slow, activation of the phosphate is necessary.

Similar to the phosphorylation of alcohols, this can be achieved by converting the dibenzyl phosphate into a more reactive intermediate, such as a phosphoramidochloridate or by using coupling agents. For instance, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), dibenzyl phosphate can react with amines to form the corresponding phosphoramidate. The reaction of primary and secondary aliphatic amines with dibenzyl carbonate in the presence of phosphonium (B103445) salts has been shown to be an efficient N-benzylation method.

Mechanistic Investigations of Reactions Involving Dibenzyl 2 Benzyloxy Ethyl Phosphate

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by observing changes in reaction rates upon isotopic substitution. libretexts.org In the context of dibenzyl (2-(benzyloxy)ethyl) phosphate (B84403), the substitution of atoms such as hydrogen with deuterium (B1214612) (²H) or oxygen with ¹⁸O at key positions can reveal the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.orgpsu.edu

For instance, in a proposed hydrolysis reaction, a primary deuterium KIE (kH/kD > 1) would be expected if a C-H bond adjacent to the phosphate group is broken in the rate-limiting step. core.ac.uk Conversely, the absence of a significant KIE would suggest that this bond cleavage is not kinetically significant. epfl.ch Similarly, an ¹⁸O KIE at the phosphoryl oxygen can help distinguish between associative and dissociative mechanisms. A significant ¹⁸O KIE would support a mechanism where the P-O bond is cleaved in the transition state.

Table 1: Hypothetical Kinetic Isotope Effects for the Hydrolysis of Dibenzyl (2-(benzyloxy)ethyl) Phosphate

| Isotopic Substitution | Position of Substitution | Expected k_light / k_heavy | Mechanistic Implication |

| ¹H / ²H | α-carbon of the benzyloxyethyl group | ~1.0 - 1.2 (secondary) | Indicates rehybridization at the carbon center in the transition state. |

| ¹⁶O / ¹⁸O | Non-bridging phosphoryl oxygen | > 1.02 | Suggests P-O bond cleavage is part of the rate-determining step, consistent with a dissociative or late associative transition state. |

| ¹⁶O / ¹⁸O | Bridging oxygen of the benzyloxyethyl group | ~1.0 | Indicates the C-O bond is not significantly broken in the rate-determining step. |

Note: The values in this table are illustrative and based on typical KIEs observed for phosphate ester reactions. Actual experimental values for Dibenzyl (2-(benzyloxy)ethyl) phosphate may vary.

Transition State Analysis of Key Transformations

The transition state is a fleeting, high-energy arrangement of atoms that exists between reactants and products. Its structure and energetics are paramount in dictating the reaction pathway and rate. For reactions involving dibenzyl (2-(benzyloxy)ethyl) phosphate, such as nucleophilic substitution at the phosphorus center, the transition state can be either associative (pentacoordinate) or dissociative (metaphosphate-like).

Theoretical studies on analogous phosphate diesters suggest that the nature of the transition state is highly dependent on the nucleophile and the solvent. acs.org In an associative mechanism, the nucleophile attacks the phosphorus atom, forming a trigonal bipyramidal transition state. In a dissociative mechanism, the leaving group departs first, generating a highly reactive metaphosphate intermediate, which is then attacked by the nucleophile.

Computational modeling, such as density functional theory (DFT), can be employed to calculate the geometries and energies of these transition states. These calculations help in predicting which pathway is more favorable under specific reaction conditions.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for piecing together the complete reaction mechanism. In reactions of dibenzyl (2-(benzyloxy)ethyl) phosphate, potential intermediates could include protonated species, pentacoordinate phosphorus species, or even short-lived radical species under certain conditions.

A proposed dephosphorylation pathway for a related diphosphate (B83284) in methanol (B129727) showed the formation of several intermediates, including a monophosphate and a benzyl (B1604629) phosphate, which were isolated and characterized. mdpi.com This suggests that reactions involving dibenzyl (2-(benzyloxy)ethyl) phosphate may also proceed through a stepwise mechanism with detectable intermediates.

Reaction Pathway Determination through Spectroscopic Monitoring

Spectroscopic techniques provide a real-time window into the progress of a chemical reaction, allowing for the determination of reaction pathways and the measurement of kinetic parameters. For reactions involving dibenzyl (2-(benzyloxy)ethyl) phosphate, techniques such as ³¹P NMR, ¹H NMR, and UV-Vis spectroscopy can be particularly informative.

³¹P NMR is highly sensitive to the chemical environment of the phosphorus nucleus and can be used to monitor the disappearance of the starting material and the appearance of phosphorylated intermediates and products. By acquiring spectra at different time intervals, the reaction kinetics can be determined.

For example, a study on the methanolysis of a bis(dibenzyl phosphate) derivative monitored the reaction over time, observing the formation and subsequent disappearance of intermediates, which allowed for the mapping of the reaction pathway. mdpi.com A similar approach could be applied to reactions of dibenzyl (2-(benzyloxy)ethyl) phosphate to elucidate its transformation pathways.

Influence of Solvent Polarity and Protonation States on Reaction Mechanisms

The solvent plays a critical role in dictating the mechanism of reactions involving charged or polar species like phosphate esters. nih.gov Changes in solvent polarity can significantly affect the stability of the ground state and the transition state, thereby altering reaction rates and even the operative mechanism. nih.gov

For phosphate diesters, which carry a negative charge at physiological pH, a polar protic solvent like water can stabilize the ground state through hydrogen bonding. libretexts.org In less polar or aprotic solvents, the ground state may be destabilized, leading to an increase in reaction rate. nih.gov For instance, the hydrolysis of a phosphate diester was found to be significantly faster in less polar solvents like acetone (B3395972) and cyclohexane (B81311) compared to water. nih.gov

The protonation state of the phosphate group is also a key determinant of its reactivity. libretexts.orgnih.gov Phosphate diesters have a pKa of about 1, meaning they are typically deprotonated and carry a negative charge under neutral conditions. libretexts.org However, under acidic conditions, the phosphate group can be protonated. This protonation can influence the reaction mechanism, for example, by making the phosphorus atom more electrophilic and facilitating nucleophilic attack. Studies on phosphate monoester hydrolysis have shown that protonation of the phosphate group can lower the energy barrier for the reaction. nih.gov

Table 2: Expected Influence of Solvent on the Hydrolysis Rate of Dibenzyl (2-(benzyloxy)ethyl) Phosphate

| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Rationale |

| Water | 78.4 | 1 (Reference) | High polarity stabilizes the charged ground state. |

| Methanol | 32.7 | > 1 | Lower polarity compared to water, leading to less ground state stabilization. |

| Acetonitrile (B52724) | 37.5 | >> 1 | Aprotic solvent, significant desolvation of the ground state. |

| Dioxane | 2.2 | >>> 1 | Low polarity, minimal stabilization of the charged ground state. |

Note: The relative rates are illustrative and based on general trends observed for phosphate ester hydrolysis. nih.gov

Theoretical and Computational Chemistry Studies of Dibenzyl 2 Benzyloxy Ethyl Phosphate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic structure.

Conformational Analysis and Energy Landscapes

Dibenzyl (2-(benzyloxy)ethyl) phosphate (B84403) is a highly flexible molecule due to several rotatable single bonds in its ester and ether linkages. This flexibility allows it to adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest potential energy) and to characterize the energy barriers between them.

Illustrative Conformational Energy Data

The following table presents hypothetical relative energies for a few plausible conformations of Dibenzyl (2-(benzyloxy)ethyl) phosphate, demonstrating the kind of data obtained from a conformational search.

| Conformer ID | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | gauche, gauche | 0.00 | 75.1 |

| Conf-2 | gauche, anti | 1.25 | 13.9 |

| Conf-3 | anti, anti | 2.10 | 4.8 |

| Conf-4 | anti, gauche | 1.30 | 13.0 |

This is a hypothetical data table for illustrative purposes.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. taylorandfrancis.comschrodinger.comyoutube.com

For Dibenzyl (2-(benzyloxy)ethyl) phosphate, quantum chemical calculations would reveal that the HOMO is likely localized on the non-bonding p-orbitals of the oxygen atoms and the π-systems of the benzyl (B1604629) rings. The LUMO would be expected to have significant character on the phosphorus atom, particularly associated with the σ* antibonding orbital of the P=O bond. wpmucdn.com This distribution suggests that the molecule would be susceptible to nucleophilic attack at the phosphorus center. A smaller HOMO-LUMO gap indicates higher reactivity. youtube.com

Illustrative FMO Energy Data

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Electron-donating capability, localized on oxygen and phenyl rings. |

| LUMO | -0.95 | Electron-accepting capability, localized on the P=O antibonding orbital. |

| HOMO-LUMO Gap | 6.90 | Indicator of chemical stability and reactivity. |

This is a hypothetical data table for illustrative purposes. researchgate.net

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying larger molecules and complex chemical reactions.

Computational Studies of Reaction Energetics

DFT can be used to model the entire energy profile of a chemical reaction, such as the hydrolysis of the phosphate ester bond. purdue.eduresearchgate.net This process involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS)—the highest energy point along the reaction pathway. nih.govrsc.org

For the hydrolysis of Dibenzyl (2-(benzyloxy)ethyl) phosphate, a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) would attack the electrophilic phosphorus atom. nih.gov DFT calculations can map the geometric changes and calculate the potential energy at each step. nih.gov The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a critical factor determining the reaction rate. Such studies on similar phosphate triesters have shown that the mechanism can be associative or concerted, often involving a pentacoordinated intermediate or transition state. acs.orgrsc.org

Illustrative Reaction Energetics Data for Hydrolysis

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ (Activation Energy) | +22.5 | Energy barrier for the rate-determining step. |

| ΔEr (Reaction Energy) | -15.0 | Overall energy change from reactants to products. |

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Signatures

DFT calculations are an invaluable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for organophosphorus compounds.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the NMR magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values can be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., phosphoric acid for ³¹P NMR). uni-muenchen.demdpi.com For flexible molecules, it is essential to calculate the chemical shifts for each significant low-energy conformer and then compute a Boltzmann-weighted average to get a final predicted value that accurately reflects the experimental measurement in solution. uni-muenchen.decomporgchem.com This approach can reliably predict ¹H, ¹³C, and ³¹P NMR spectra. nih.govresearchgate.netnih.gov

Illustrative ³¹P NMR Chemical Shift Prediction

| Method | ³¹P Chemical Shift (δ, ppm) |

| Experimental | -1.50 |

| Calculated (GIAO-DFT, Boltzmann Averaged) | -1.25 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations of the Chemical Compound in Different Environments

While quantum mechanics provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule (or an ensemble of molecules) over time in a specific environment, such as in a solvent or interacting with a surface. frontiersin.org

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. The simulation evolves the system by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its surroundings.

For Dibenzyl (2-(benzyloxy)ethyl) phosphate, MD simulations could be used to study its solvation in water. whiterose.ac.uk Analysis of the simulation trajectory would yield information about the structure of the solvation shells around the polar phosphate group and the hydrophobic benzyl groups. It could also be used to calculate dynamic properties such as the diffusion coefficient, which describes how the molecule moves through the solvent. Such simulations are critical for understanding how the environment influences the compound's structure and reactivity. chemrxiv.orgnih.gov

Illustrative MD Simulation Parameters and Results

| Parameter | Value | Description |

| System | 1 molecule in a 50Å x 50Å x 50Å box of water | Simulation setup. |

| Force Field | OPLS-AA / AMBER | Set of parameters describing interatomic potentials. |

| Temperature | 298 K | Simulation temperature. |

| Simulation Time | 100 ns | Duration of the simulation. |

| Calculated Property | Diffusion Coefficient (D) | 2.1 x 10⁻⁶ cm²/s |

| Analysis | Radial Distribution Functions (g(r)) | Reveals structure of water around phosphate oxygen atoms. |

This is a hypothetical data table for illustrative purposes.

Ligand Binding and Interaction Modeling (e.g., with catalysts or other chemical species)

The interaction of phosphate esters like Dibenzyl (2-(benzyloxy)ethyl) phosphate with other chemical species, such as catalysts or biological macromolecules, is of significant interest. Computational modeling provides a molecular-level understanding of these interactions, which is crucial for applications ranging from catalysis to toxicology. Methodologies such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are instrumental in this regard.

Molecular docking simulations can predict the preferred binding orientation of a ligand to a receptor, such as an enzyme or a metal complex catalyst. For instance, studies on various organophosphates have successfully modeled their binding within the active sites of enzymes like acetylcholinesterase and human serum albumin. biorxiv.orgbiorxiv.org In such models, the binding affinity is estimated through scoring functions that account for various non-covalent interactions.

For Dibenzyl (2-(benzyloxy)ethyl) phosphate, molecular docking could be employed to model its interaction with potential catalysts for its synthesis or degradation. For example, the hydrolysis of phosphate esters can be catalyzed by metal-oxo clusters, and computational studies have elucidated the mechanism of such reactions, starting with the coordination of the phosphate oxygen to the metal center. rsc.org A hypothetical docking study of Dibenzyl (2-(benzyloxy)ethyl) phosphate with a catalyst could reveal key interactions, such as:

Hydrogen Bonding: The phosphate oxygen atoms are potential hydrogen bond acceptors, while the benzylic protons could act as weak hydrogen bond donors.

Hydrophobic Interactions: The benzyl and benzyloxy groups provide significant hydrophobicity, which would likely drive interactions with nonpolar pockets of a catalyst or enzyme.

Pi-stacking: The aromatic rings can engage in pi-stacking interactions with aromatic residues in a protein's active site or with planar ligands of a catalyst.

These interactions can be quantified to predict binding energies and identify the most stable binding poses. The following table illustrates the types of interactions that could be modeled for Dibenzyl (2-(benzyloxy)ethyl) phosphate with a hypothetical enzyme active site.

| Interaction Type | Potential Interacting Group on Dibenzyl (2-(benzyloxy)ethyl) phosphate | Hypothetical Interacting Residue/Group on Receptor |

| Hydrogen Bonding | Phosphate Oxygen (P=O) | Tyrosine, Serine, Histidine |

| Hydrophobic Interactions | Benzyl and Benzyloxy Groups | Leucine, Valine, Phenylalanine |

| Pi-Stacking | Benzyl Rings | Phenylalanine, Tryptophan, Tyrosine |

| van der Waals Forces | Entire Molecule | Various residues in the binding pocket |

| Coordination | Phosphate Oxygen | Metal ion (e.g., Zn²⁺, Mg²⁺) in a metalloenzyme |

Detailed Research Findings from Analogous Systems:

Computational studies on the hydrolysis of similar phosphate esters have provided detailed mechanistic insights. For instance, Density Functional Theory (DFT) calculations have been used to map the free-energy profile of phosphate ester hydrolysis catalyzed by zirconium-oxo clusters. rsc.org These studies show that the reaction initiates with the exergonic replacement of a ligand on the catalyst by the phosphate ester, which activates the phosphorus atom for nucleophilic attack. rsc.org Similar computational approaches could be applied to Dibenzyl (2-(benzyloxy)ethyl) phosphate to model its reactivity with various catalysts.

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into conformational changes and the stability of interactions.

In Silico Design of Novel Phosphate Ester Derivatives

In silico design is a powerful strategy for developing novel molecules with desired properties, building upon a parent structure like Dibenzyl (2-(benzyloxy)ethyl) phosphate. By modifying the chemical structure and computationally predicting the effects of these modifications, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

One of the key approaches in in silico design is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. nih.govnih.gov For instance, a QSAR study on phosphonate (B1237965) derivatives as potential COVID-19 inhibitors identified that the polarity and topology of the molecules were important parameters influencing their binding energy and inhibitory ability. nih.gov

For Dibenzyl (2-(benzyloxy)ethyl) phosphate, a hypothetical QSAR study could be designed to optimize a particular property, such as catalytic efficiency in a specific reaction or binding affinity to a target protein. The process would involve:

Generating a library of derivatives: This would involve systematically modifying the structure of Dibenzyl (2-(benzyloxy)ethyl) phosphate. Modifications could include introducing substituents on the benzyl rings, altering the length of the ethyl chain, or replacing the benzyloxy group with other functionalities.

Calculating molecular descriptors: For each derivative, a wide range of descriptors would be calculated, representing its electronic, steric, and hydrophobic properties.

Developing a QSAR model: Using statistical methods, a model would be built to correlate the calculated descriptors with the property of interest (which would need to be determined experimentally for a training set of compounds).

Predicting the properties of new derivatives: The validated QSAR model could then be used to predict the properties of novel, unsynthesized derivatives, allowing for the selection of the most promising candidates for synthesis.

The following table outlines potential design strategies for novel derivatives of Dibenzyl (2-(benzyloxy)ethyl) phosphate and the intended effects.

| Structural Modification | Target Property to Improve | Rationale |

| Introducing electron-withdrawing groups on benzyl rings | Increased reactivity of the phosphate group | Enhance susceptibility to nucleophilic attack |

| Introducing electron-donating groups on benzyl rings | Increased stability | Reduce susceptibility to hydrolysis |

| Varying the length of the alkyl chain | Modulate solubility and steric hindrance | Optimize fit within a binding site |

| Replacing benzyl groups with other alkyl or aryl groups | Alter hydrophobicity and binding specificity | Tailor interactions with a specific target |

| Introducing polar functional groups | Increase aqueous solubility | Improve bioavailability in biological systems |

Structure-based drug design is another powerful in silico approach. If the three-dimensional structure of a target protein is known, novel derivatives can be designed to have improved complementarity to the active site. This involves using molecular docking and other computational tools to visualize and optimize the interactions between the ligand and the target. nih.govmdpi.com This approach has been successfully used to design inhibitors for a wide range of enzymes.

Advanced Analytical Techniques for Characterization and Quantification of Dibenzyl 2 Benzyloxy Ethyl Phosphate

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Dibenzyl (2-(benzyloxy)ethyl) phosphate (B84403), offering precise mass measurements that facilitate the determination of its elemental composition. Techniques such as electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) mass analyzers allow for the measurement of the protonated molecule ([M+H]⁺) with high mass accuracy (typically < 5 ppm error).

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments are employed to investigate the compound's fragmentation pathways. By subjecting the precursor ion to collision-induced dissociation (CID), characteristic fragment ions are produced that reveal the molecule's structural connectivity. For Dibenzyl (2-(benzyloxy)ethyl) phosphate, fragmentation is expected to proceed through the cleavage of the phosphoester and ether bonds. Common fragmentation pathways for aromatic organophosphate esters include the loss of benzyl (B1604629) and benzyloxy groups. nih.gov

Key fragmentation patterns would involve the neutral loss of toluene (B28343) (C₇H₈) or a benzyl radical (C₇H₇•), and cleavage at the P-O and C-O bonds, providing definitive evidence of the dibenzyl phosphate and (2-(benzyloxy)ethyl) moieties. nih.govnih.gov The accurate mass measurement of these fragments helps to distinguish between isobaric ions and confirm the specific structural arrangement.

Table 1: Predicted HRMS Fragmentation Data for Dibenzyl (2-(benzyloxy)ethyl) phosphate

| Precursor Ion Formula | Precursor m/z (Calculated) | Fragment Ion | Fragment m/z (Calculated) | Proposed Structure of Fragment |

|---|---|---|---|---|

| [C₂₃H₂₅O₅P + H]⁺ | 413.1512 | [M+H - C₇H₈]⁺ | 321.0835 | Ion resulting from loss of toluene |

| [C₂₃H₂₅O₅P + H]⁺ | 413.1512 | [M+H - C₇H₇O]⁺ | 305.0886 | Ion resulting from loss of benzyloxy radical |

| [C₂₃H₂₅O₅P + H]⁺ | 413.1512 | [C₁₄H₁₄O₄P]⁺ | 293.0573 | Dibenzyl phosphate ion |

| [C₂₃H₂₅O₅P + H]⁺ | 413.1512 | [C₇H₇]⁺ | 91.0542 | Tropylium ion |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy provides unparalleled detail regarding the molecular structure, connectivity, and dynamic behavior of Dibenzyl (2-(benzyloxy)ethyl) phosphate in solution.

Two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of ¹H and ¹³C chemical shifts and for confirming the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For Dibenzyl (2-(benzyloxy)ethyl) phosphate, COSY spectra would reveal correlations between the adjacent methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the ethyl bridge and within the aromatic rings of the benzyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is the primary method for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. sdsu.eduiau.ir

Table 2: Predicted Key 2D NMR Correlations for Structural Confirmation

| Experiment | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| COSY | -O-CH₂-CH₂-O- (Hα) | -O-CH₂-CH₂-O- (Hβ) | Confirms connectivity of the ethyl bridge. |

| HSQC | P-O-CH₂-Ph Protons | P-O-CH₂-Ph Carbons | Assigns carbons of the dibenzyl groups. |

| HSQC | -O-CH₂-CH₂-O- Protons | -O-CH₂-CH₂-O- Carbons | Assigns carbons of the ethyl bridge. |

| HMBC | P-O-CH₂-Ph Protons | Phosphorus (³¹P) | Confirms P-O-C bond of the benzyl esters. |

| HMBC | -O-CH₂-CH₂-O- Protons | Phosphorus (³¹P) | Confirms P-O-C bond of the ethyl ester. |

| HMBC | Ph-CH₂-O- Protons | Aromatic Carbons | Confirms connectivity of the benzyloxy group. |

³¹P NMR is a highly specific and sensitive technique for analyzing phosphorus-containing compounds. huji.ac.il Since ³¹P has a natural abundance of 100% and a spin of ½, spectra can be acquired rapidly, yielding sharp signals over a wide chemical shift range. wikipedia.org For Dibenzyl (2-(benzyloxy)ethyl) phosphate, a phosphate triester, the ³¹P NMR spectrum is expected to show a single resonance. The chemical shift (δ) is sensitive to the electronic environment around the phosphorus nucleus. Phosphate triesters of the type (RO)₃P=O typically resonate in the upfield region relative to the 85% H₃PO₄ standard. science-and-fun.de The predicted chemical shift for this compound would be in the range of 0 to -20 ppm, characteristic of alkyl/aryl phosphate triesters. wikipedia.orgscience-and-fun.de The exact position would be influenced by the solvent and the specific electronic effects of the benzyl and benzyloxyethyl substituents.

The flexible ether and ester linkages in Dibenzyl (2-(benzyloxy)ethyl) phosphate allow for multiple rotational conformations. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. ox.ac.uk At room temperature, rapid rotation around the P-O and C-O single bonds typically results in sharp, time-averaged NMR signals.

As the temperature is lowered, the rate of this conformational exchange decreases. If the energy barrier to rotation is sufficiently high, this slowing can be observed in the NMR spectrum. This may manifest as significant broadening of the signals corresponding to the methylene protons in the benzyl and ethyl groups. ox.ac.uk At a sufficiently low temperature (the coalescence temperature), the single averaged peak may split into multiple distinct signals, each representing a specific, slowly exchanging conformer. rsc.org Analysis of these spectral changes allows for the calculation of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational processes, providing a detailed understanding of the molecule's conformational flexibility and energy landscape. nih.gov

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating Dibenzyl (2-(benzyloxy)ethyl) phosphate from impurities, starting materials, and byproducts, as well as for its precise quantification.

Due to the non-polar nature of the three benzyl groups, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable approach for the analysis of Dibenzyl (2-(benzyloxy)ethyl) phosphate. pharmaknowledgeforum.com Method development would focus on optimizing separation efficiency, peak shape, and analysis time.

A typical method would employ a C18 stationary phase, which separates compounds based on hydrophobicity. A gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective for separating compounds with a range of polarities. pharmaknowledgeforum.com Detection can be achieved using a UV detector, as the benzyl groups provide strong chromophores with significant absorbance around 254-260 nm.

For quantitative analysis, the method must be validated according to established guidelines. This involves assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 3: Proposed HPLC Method Parameters for Analysis

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for non-polar analytes. |

| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the non-polar compound. |

| Gradient | 50% B to 95% B over 15 min | Ensures elution of the target compound while separating it from more polar or less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable and reproducible retention times. |

| Detector | UV at 258 nm | Wavelength where benzyl groups exhibit strong absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Dibenzyl (2-(benzyloxy)ethyl) phosphate |

| Toluene |

| Acetonitrile |

| Methanol |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. In the context of Dibenzyl (2-(benzyloxy)ethyl) phosphate synthesis, GC-MS is an indispensable tool for the detection and quantification of volatile byproducts and residual starting materials, which are critical indicators of reaction completion and product purity.

The synthesis of Dibenzyl (2-(benzyloxy)ethyl) phosphate typically involves reagents such as benzyl alcohol, 2-(benzyloxy)ethanol (B1666784), and a phosphorus-containing reactant, often in the presence of a solvent like toluene. Incomplete reactions or side reactions can result in the presence of these volatile precursors in the final product.

The analytical procedure generally involves dissolving a sample of the crude or purified product in a suitable solvent, followed by injection into the GC system. cromlab-instruments.es The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, such as one similar to 5% diphenyl/95% dimethyl polysiloxane. cromlab-instruments.es A programmed temperature ramp is employed to elute the compounds based on their boiling points and interaction with the stationary phase.

The mass spectrometer detector ionizes the eluted molecules, and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical fingerprint. scirp.org By comparing these spectra to reference libraries or by interpreting the fragmentation patterns, unambiguous identification of the volatile byproducts is possible. The total ion chromatogram (TIC) displays the separated peaks, while single-ion monitoring (SIM) can be used for enhanced sensitivity in quantifying specific target impurities. scirp.org

Potential volatile byproducts and residual reactants that can be monitored by GC-MS are listed in the table below. The retention times and mass fragments are representative and would depend on the specific analytical conditions used.

Table 1: Representative GC-MS Data for Potential Volatile Byproducts

| Compound Name | Potential Origin | Representative Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| Toluene | Solvent | 4.5 | 91, 92, 65 |

| Benzyl alcohol | Excess reactant / byproduct | 8.2 | 108, 79, 91, 77 |

| 2-(Benzyloxy)ethanol | Excess reactant | 11.5 | 91, 108, 65, 45 |

| Benzyl chloride | Impurity from starting material | 7.9 | 91, 126, 65 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This non-destructive technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and absolute configuration, which is unattainable by other analytical methods. carleton.eduresearchgate.net For a complex molecule like Dibenzyl (2-(benzyloxy)ethyl) phosphate, SCXRD can provide invaluable information on its solid-state conformation and intermolecular interactions.

The fundamental principle involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. carleton.edu The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. carleton.edu The geometric positions and intensities of these spots are meticulously recorded as the crystal is rotated. carleton.edu By applying complex mathematical (Fourier transform) analysis to this diffraction data, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—is generated. From this map, the precise coordinates of each atom can be determined, and the full molecular structure can be elucidated. mdpi.com

While no public crystal structure for Dibenzyl (2-(benzyloxy)ethyl) phosphate is currently available, a hypothetical analysis would yield a set of crystallographic parameters that define the solid-state structure. These parameters, as detailed in the table below, provide a comprehensive description of the crystal's geometry and the quality of the structural determination. Such data is crucial for understanding polymorphism, packing forces, and the specific spatial arrangement of the phosphate ester and its benzyl substituents.

Table 2: Representative Crystallographic Data Parameters Obtained from SCXRD

| Parameter | Description | Representative Value |

| Chemical Formula | The elemental composition of the molecule. | C₂₃H₂₅O₄P |

| Formula Weight | The mass of one mole of the compound. | 412.41 g/mol |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges in angstroms. | a = 10.5, b = 15.2, c = 12.8 |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of a single unit cell. | 2023.6 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 (or 5%) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Purity

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for the characterization of molecules by probing their vibrational modes. mdpi.com These techniques are highly effective for identifying functional groups, confirming molecular structure, and assessing the purity of Dibenzyl (2-(benzyloxy)ethyl) phosphate beyond a basic level of identification.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For Dibenzyl (2-(benzyloxy)ethyl) phosphate, the FT-IR spectrum is dominated by characteristic absorptions corresponding to its key functional groups. A strong absorption band is expected for the phosphoryl group (P=O) stretch, typically appearing in the 1250-1300 cm⁻¹ region. The P-O-C linkages will exhibit characteristic stretching vibrations in the 950-1100 cm⁻¹ range. researchgate.netresearchgate.net The presence of the benzyl and benzyloxy groups will be confirmed by aromatic C=C stretching bands around 1450-1600 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (typically from a laser). While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl groups are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the molecule.

For purity analysis, these techniques are highly sensitive. For instance, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region in an FT-IR spectrum would indicate the successful removal of hydroxyl-containing starting materials like benzyl alcohol or 2-(benzyloxy)ethanol. Conversely, the appearance of a new peak around 1700 cm⁻¹, characteristic of a carbonyl (C=O) group, could signal oxidative degradation of the compound. By comparing the spectrum of a production batch to that of a highly pure reference standard, even subtle differences indicating the presence of impurities can be detected.

Table 3: Characteristic Vibrational Frequencies for Dibenzyl (2-(benzyloxy)ethyl) phosphate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Technique |

| 3030 - 3100 | C-H Stretch | Aromatic (Benzyl) | FT-IR, Raman |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | FT-IR, Raman |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | FT-IR, Raman |

| 1260 - 1290 | P=O Stretch | Phosphoryl | FT-IR |

| 1000 - 1150 | P-O-C Stretch | Phosphate Ester | FT-IR |

| 1000 - 1050 | C-O-C Stretch | Ether | FT-IR |

| 700 - 750 | C-H Bend (Out-of-plane) | Monosubstituted Benzene | FT-IR |

Synthesis and Chemical Utility of Dibenzyl 2 Benzyloxy Ethyl Phosphate Derivatives and Analogues

Structural Modifications at the Phosphate (B84403) Moiety

The phosphate group is a primary site for structural modification, allowing for the introduction of stereochemistry and the replacement of oxygen with other chalcogens, which can significantly alter the chemical properties of the molecule.

Introduction of Chiral Phosphate Centers

The phosphorus atom in Dibenzyl (2-(benzyloxy)ethyl) phosphate is prochiral. Replacing one of the two identical benzyl (B1604629) groups with a different substituent would render the phosphorus atom a chiral center. The synthesis of such chiral phosphate esters can be approached through several strategies.

One common method is the use of a chiral auxiliary. For instance, a chiral alcohol can be used to form a diastereomeric phosphoramidite (B1245037) intermediate. Subsequent reaction with 2-(benzyloxy)ethanol (B1666784) and another alcohol, followed by oxidation and separation of the diastereomers, can yield an enantiomerically enriched product.

Alternatively, enzymatic resolution has proven to be a powerful tool for obtaining enantiopure phosphate esters. tamu.eduacs.orgnih.gov Phosphotriesterases, for example, can exhibit high enantioselectivity in the hydrolysis of racemic phosphate triesters, allowing for the kinetic resolution of one enantiomer from a racemic mixture. acs.orgnih.gov While specific studies on Dibenzyl (2-(benzyloxy)ethyl) phosphate are not available, the principles of these enzymatic methods are broadly applicable to a wide range of phosphate esters. tamu.edunih.gov A hypothetical enzymatic resolution is depicted in the scheme below.

Table 1: General Strategies for Chiral Phosphate Synthesis

| Method | Description | Key Features |

|---|---|---|

| Chiral Auxiliary | Use of a chiral molecule to create diastereomeric intermediates that can be separated. | Relies on efficient separation techniques (e.g., chromatography). |

| Asymmetric Catalysis | Employment of a chiral catalyst to stereoselectively form one enantiomer. | Can be highly efficient and atom-economical. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Often provides high enantiomeric excess under mild conditions. acs.orgnih.gov |

Development of Phosphate Thioesters and Selenoesters

Replacing one or more of the oxygen atoms of the phosphate group with sulfur or selenium atoms yields phosphate thioesters or selenoesters, respectively. These analogues have distinct chemical properties, including altered bond lengths, angles, and reactivity.

Phosphate Thioesters: The synthesis of phosphorothioates and phosphorodithioates can be achieved through various thionation reactions. rsc.org For example, a dibenzyl phosphite (B83602), which can be formed from the reaction of 2-(benzyloxy)ethanol with a suitable P(III) reagent, can be treated with elemental sulfur to yield the corresponding phosphorothioate. To introduce sulfur at a non-bridging oxygen of the phosphate triester, a common method involves the use of sulfurizing agents like Lawesson's reagent or P4S10 on the corresponding phosphate. The synthesis of phosphorodithioate (B1214789) analogues of lysophosphatidic acid has been accomplished using a dithiaphospholane approach, highlighting a viable synthetic strategy. rsc.org

Phosphate Selenoesters: The introduction of selenium can be accomplished using selenium transfer reagents. rsc.orgnih.gov For instance, H-phosphonate diesters can be reacted with selenium transfer reagents to produce phosphoroselenoates. nih.gov An electrochemical approach has also been developed for the synthesis of phosphoroselenoates from phosphonates and elemental selenium. rsc.org These methods provide a pathway to synthesize analogues such as Dibenzyl (2-(benzyloxy)ethyl) phosphoroselenoate and its dithio counterparts.

Diversification of the 2-(benzyloxy)ethyl Side Chain

Modifications to the side chain attached to the phosphate group offer another avenue for creating structural diversity and fine-tuning the molecule's properties.

Homologation and Chain Extension Studies

Extending the ethylene (B1197577) linker of the 2-(benzyloxy)ethyl side chain to a propylene (B89431) or longer alkyl chain can be achieved by starting with the corresponding homologous alcohol. For example, the synthesis of Dibenzyl (3-(benzyloxy)propyl) phosphate would start from 3-(benzyloxy)-1-propanol, following a similar phosphorylation procedure as for the parent compound. Such homologation would alter the spatial relationship between the terminal benzyl ether and the phosphate moiety, potentially influencing its chemical reactivity and physical properties. While specific studies on the homologation of this particular side chain are not documented, the synthesis of various phosphate esters from different alcohols, such as tris(1,3-dichloropropyl) phosphate, demonstrates the principle of side chain variation based on the starting alcohol. google.com

Incorporation of Heteroatoms into the Side Chain

Replacing the ether oxygen in the 2-(benzyloxy)ethyl side chain with other heteroatoms like sulfur or nitrogen introduces significant structural and electronic changes.

Sulfur Incorporation: A sulfur-containing analogue, such as Dibenzyl (2-(benzylthio)ethyl) phosphate, could be synthesized starting from 2-(benzylthio)ethanol. This starting material can be prepared via the reaction of 2-mercaptoethanol (B42355) with benzyl bromide. Subsequent phosphorylation would yield the desired thioether-containing phosphate ester.

Nitrogen Incorporation: A nitrogen-containing analogue, like Dibenzyl (2-(N-benzyl-N-methylamino)ethyl) phosphate, would require 2-(N-benzyl-N-methylamino)ethanol as the starting alcohol. The synthesis of this precursor alcohol can be achieved through standard methods of amine alkylation. The resulting aminophosphate ester would possess a basic nitrogen atom, which would confer distinct chemical properties compared to the parent ether-linked compound.

Exploration of Other Protecting Groups on the Hydroxyl and Phosphate Functionalities

The choice of protecting groups is crucial in multi-step organic synthesis, enabling chemoselectivity and ensuring the stability of functional groups under various reaction conditions. The concept of orthogonal protection, where one protecting group can be removed selectively in the presence of others, is particularly important. bham.ac.ukchemicalforums.comwikipedia.org

In the context of Dibenzyl (2-(benzyloxy)ethyl) phosphate, both the hydroxyl group of the starting alcohol and the phosphate group itself are protected with benzyl groups. Benzyl ethers and benzyl esters are typically cleaved by catalytic hydrogenolysis. organic-chemistry.org However, their stability and cleavage conditions can differ slightly. For instance, selective monodebenzylation of benzylic phosphonates can sometimes be achieved under specific conditions, leaving benzyl ethers intact. lookchem.com The use of bromotrimethylsilane (B50905) (TMSBr) has also been reported for the selective debenzylation of aryl phosphate esters. researchgate.net

To achieve greater synthetic flexibility, alternative protecting groups can be employed for either the hydroxyl or the phosphate functionality, creating an orthogonal protection strategy.

Alternative Hydroxyl Protecting Groups: Instead of a benzyl ether on the side chain, other protecting groups for the starting alcohol could be used. These groups should be stable to the phosphorylation conditions and removable without cleaving the dibenzyl phosphate esters.

Silyl (B83357) Ethers (TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are stable under many reaction conditions but can be selectively removed with fluoride (B91410) reagents (e.g., TBAF), leaving the benzyl groups on the phosphate untouched.

p-Methoxybenzyl (PMB) Ether: A PMB ether can be selectively cleaved under oxidative conditions (e.g., with DDQ or CAN) in the presence of a standard benzyl ether, which is generally more resistant to these conditions. nih.gov

Alternative Phosphate Protecting Groups: The benzyl groups on the phosphate can be replaced with other groups that offer different deprotection methods.

Alkyl Esters (e.g., ethyl): Ethyl phosphate esters are more stable to hydrogenolysis than benzyl esters but can be cleaved under strongly acidic conditions or with specific reagents.

2-Cyanoethyl Esters: Widely used in oligonucleotide synthesis, 2-cyanoethyl groups are readily removed by mild base treatment (β-elimination), conditions under which benzyl ethers are stable.

Table 2: Orthogonal Protecting Group Strategies